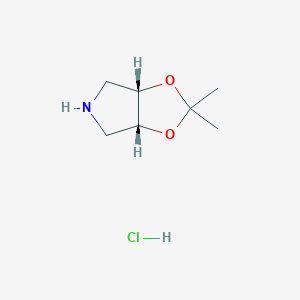
1,2-Dichloro-4-(chloromethoxy)benzene
Vue d'ensemble
Description
“1,2-Dichloro-4-(chloromethoxy)benzene” is a chemical compound with the molecular formula C7H5Cl3O . It is also known by other names such as “Toluene, α,3,4-trichloro-”, “α,3,4-Trichlorotoluene”, “3,4-Dichlorobenzyl chloride”, and "Benzene, 3,4-dichloro-1-chloromethyl" .
Molecular Structure Analysis
The molecular structure of “1,2-Dichloro-4-(chloromethoxy)benzene” consists of a benzene ring with two chlorine atoms and one chloromethoxy group attached to it . The exact positions of these groups on the benzene ring can be determined from the name of the compound: the “1,2-Dichloro-” indicates that there are chlorine atoms at the first and second positions of the benzene ring, and the “4-(chloromethoxy)” indicates that there is a chloromethoxy group at the fourth position .Physical And Chemical Properties Analysis
“1,2-Dichloro-4-(chloromethoxy)benzene” has a molecular weight of 211.47 . Its melting point is reported to be between 33-34 degrees Celsius .Applications De Recherche Scientifique
Chemical Structure and Properties
“1,2-Dichloro-4-(chloromethoxy)benzene” is a chemical compound with the formula C7H5Cl3 . It has a molecular weight of 195.474 . This compound is also known by other names such as “Toluene, α,3,4-trichloro-”, “α,3,4-Trichlorotoluene”, “3,4-Dichlorobenzyl chloride”, and "Benzene, 3,4-dichloro-1-chloromethyl" .
Use in Friedel-Crafts Synthesis
This compound is used in the Friedel-Crafts synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone . This is a key intermediate for the synthesis of sertraline , a medication used to treat depression, obsessive-compulsive disorder, panic disorder, and social anxiety disorder.
Role as an Alkylating Agent
“1,2-Dichloro-4-(chloromethoxy)benzene” serves as an alkylating agent in the synthesis of poly(ether ketone)s having pendant sulfonic acid groups . Poly(ether ketone)s are high-performance polymers with excellent heat resistance, chemical resistance, and mechanical properties.
Preparation of Benzimidazole Derivatives
This compound is used in the preparation of 5,6-dichloro-2-(3,4-dichlorobenzylthio)benzimidazole . Benzimidazole derivatives have a wide range of applications in medicinal chemistry due to their diverse biological activities.
Use in Thermodynamic Studies
The thermodynamic properties of “1,2-Dichloro-4-(chloromethoxy)benzene” are critically evaluated, making it useful in various thermodynamic studies .
Use in the Synthesis of Other Compounds
Due to its unique structure, “1,2-Dichloro-4-(chloromethoxy)benzene” is used in the synthesis of a variety of other compounds . For example, it is used in the synthesis of compounds like “1-(Chloromethyl)-4-(trifluoromethoxy)benzene”, “1,3-dichloro-5-(chloromethyl)benzene”, and "1,4-BIS-CHLOROMETHYL-2,3,5,6-TETRAMETHYL-BENZENE" .
Safety and Hazards
This compound is considered hazardous. It may cause respiratory irritation, serious eye damage, and severe skin burns . In case of exposure, immediate medical attention is required . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
Chlorinated aromatic compounds can interact with various biological molecules due to their lipophilic nature. They can accumulate in fatty tissues and can interact with cell membranes, proteins, and DNA .
Mode of Action
The exact mode of action would depend on the specific biological target. For example, if the target is a protein, the compound might alter the protein’s structure and function. If the target is DNA, it could potentially interfere with DNA replication or transcription .
Biochemical Pathways
Chlorinated aromatic compounds can undergo metabolic transformations in the body, potentially forming reactive metabolites that can cause cellular damage .
Pharmacokinetics
As a lipophilic compound, 1,2-Dichloro-4-(chloromethoxy)benzene is likely to have good absorption in the body. It might undergo metabolism in the liver, and excretion could occur via the kidneys .
Result of Action
The cellular and molecular effects would depend on the specific targets and the nature of the interactions. Potential effects could include altered cellular function, cellular damage, or cell death .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
1,2-dichloro-4-(chloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHHCOROBIAQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride](/img/structure/B1471018.png)



![methyl (2Z)-3-[4-(benzyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate](/img/structure/B1471025.png)

![3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471027.png)
